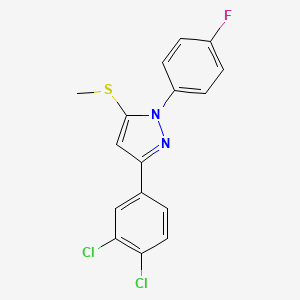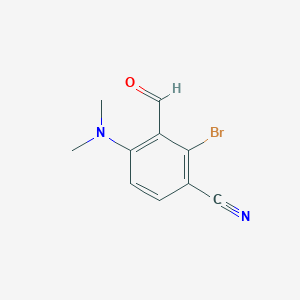![molecular formula C21H21N3O4S B3004428 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-40-5](/img/structure/B3004428.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as imidazolylbenzamides and sulfanilamide derivatives, which are known for their electrophysiological and antiprotozoal activities, respectively.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the formation of N-substituted imidazolylbenzamides or benzene-sulfonamides. For instance, the synthesis of N-substituted imidazolylbenzamides with cardiac electrophysiological activity involves the use of a Purkinje fiber assay to determine potency, indicating a multi-step synthetic process that could be adapted for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide . Similarly, sulfonamides incorporating the sulfanilamide scaffold are prepared through reactions with benzyl chlorides or substituted bromoacetophenones, followed by further functionalization .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a core scaffold, such as an imidazolylbenzamide or sulfanilamide, which is modified with various substituents to achieve desired biological activities. The presence of an imidazolyl group is significant for electrophysiological activity, as seen in the N-substituted benzamide series . Additionally, the incorporation of various moieties, such as trifluoro-3-oxo-but-1-enyl or phenacylthiourea, into the sulfanilamide scaffold can lead to compounds with potent inhibitory activity against specific enzymes like carbonic anhydrase .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include alkylation, cyclization, and functional group transformations. For example, the synthesis of sulfonamides may involve the reaction of an amino group with alkylating agents, followed by cyclization to form imidazol-2(3H)-one/thiones . These reactions are crucial for introducing functional groups that confer the biological activities of the compounds.
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide are not directly provided, related compounds exhibit properties that are influenced by their molecular structures. For instance, the presence of an imidazolyl group and other substituents can affect the solubility, stability, and reactivity of the compounds. The electrophysiological activity of imidazolylbenzamides suggests that these compounds may have specific interactions with biological targets, which could be a result of their chemical properties . Additionally, the inhibitory activity against carbonic anhydrase isoforms by sulfonamides suggests that these compounds can interact with enzyme active sites, which is also a reflection of their chemical properties .
Applications De Recherche Scientifique
Enzyme Inhibitory Potential
- α-Glucosidase and Acetylcholinesterase Inhibitors : Compounds with benzodioxane and acetamide moieties, including derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl), have been investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase enzymes. These compounds exhibited significant inhibitory activity, particularly against yeast α-glucosidase (Abbasi et al., 2019).
Antibacterial Properties
- Potent Antibacterial Agents : Certain N-substituted sulfonamides bearing the benzodioxane moiety have shown strong antibacterial potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Agents : Compounds with the 2,3-dihydro-1,4-benzodioxin moiety have demonstrated significant antimicrobial and antifungal potential. Some specific compounds within this category were particularly effective, showing low hemolytic activity (Abbasi et al., 2020).
Anti-Diabetic Potential
- Potential Anti-Diabetic Agents : Research has been conducted on synthesizing new compounds with the 2,3-dihydro-1,4-benzodioxin moiety to evaluate their anti-diabetic potentials. These compounds exhibited varying degrees of inhibitory activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Lipoxygenase Inhibition
- Inhibition of Lipoxygenase : Some sulfonamides with a 1,4-benzodioxin ring have been synthesized and tested for their potential as antibacterial agents and inhibitors of lipoxygenase enzyme, which is significant in inflammatory diseases (Abbasi et al., 2017).
Biofilm Inhibition and Cytotoxicity
- Biofilm Inhibition and Low Cytotoxicity : Newly synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown promising results in inhibiting bacterial biofilms, along with exhibiting mild cytotoxicity, indicating their potential in medical applications (Abbasi et al., 2020).
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-26-17-6-4-16(5-7-17)24-10-9-22-21(24)29-14-20(25)23-15-3-8-18-19(13-15)28-12-11-27-18/h3-10,13H,2,11-12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIYACJJATOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)
![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)




![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3004360.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B3004361.png)

![1,1,1-Trifluoro-2-phenyl-3-(pyrido[3,4-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B3004364.png)
![1-ethyl-7-methyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3004365.png)

![N-(3-Acetylphenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3004368.png)